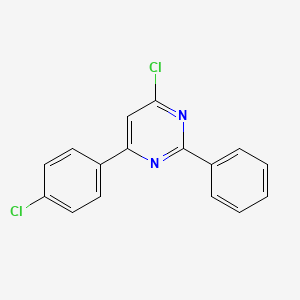

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine

Description

The exact mass of the compound 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine is 300.0221037 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(4-chlorophenyl)-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2/c17-13-8-6-11(7-9-13)14-10-15(18)20-16(19-14)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIWORWNWXAMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354749-13-5 | |

| Record name | 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine

Advanced Characterization, Synthesis, and Functionalization

Part 1: Executive Summary

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (CAS: 1354749-13-5) is a highly specialized halogenated heterocycle serving as a critical scaffold in medicinal chemistry and materials science. Distinguished by its electron-deficient pyrimidine core, this compound features a regioselective reactivity profile: the C4-chlorine atom is highly labile toward nucleophilic aromatic substitution (

This guide provides a comprehensive technical analysis of the compound's architecture, a validated synthetic protocol, and a strategic framework for its application in drug discovery.

Part 2: Chemical Identity & Physicochemical Properties[1][2]

The compound exhibits properties typical of polychlorinated heteroaromatics: high lipophilicity, moderate thermal stability, and poor aqueous solubility.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| CAS Number | 1354749-13-5 |

| IUPAC Name | 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine |

| Molecular Formula | |

| Molecular Weight | 301.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 125.0 – 129.0 °C |

| Solubility | Soluble in |

| Electronic Character | Electron-deficient (n-type semiconductor potential) |

| Reactivity Hotspot | C4-Position (Susceptible to |

Part 3: Molecular Architecture & Reactivity Analysis

The reactivity of 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine is dictated by the electronic disparity between the pyrimidine nitrogens and the substituents.

-

The Pyrimidine Core: The 1,3-diazine ring acts as a strong electron-withdrawing group, significantly activating the C4 and C6 positions.

-

Regioselectivity (C4 vs. C6):

-

C4-Cl: This position is para to N1 and ortho to N3. The inductive and mesomeric withdrawal by both nitrogens makes the C4-Cl bond highly polarized and an excellent leaving group.

-

C6-(4-Cl-Ph): The chlorine on the phenyl ring is deactivated relative to the pyrimidine-bound chlorine. It requires harsh conditions or specialized phosphine ligands to participate in cross-coupling, allowing for chemoselective functionalization at C4 first.

-

-

C2-Phenyl Stabilization: The C2-phenyl group conjugates with the pyrimidine ring, enhancing the overall aromatic stability and planarity of the system, which is crucial for

-

Visualization: Reactivity & Structural Logic

Figure 1: Structure-Activity Relationship (SAR) map highlighting the distinct roles of substituents.

Part 4: Synthetic Pathways

The synthesis is best approached via a convergent route involving the condensation of a benzamidine derivative with a beta-keto ester, followed by deformylative chlorination.

Validated Synthetic Protocol

Step 1: Cyclocondensation (Pyrimidine Ring Formation)

-

Reagents: Benzamidine hydrochloride, Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, Sodium ethoxide (NaOEt).

-

Solvent: Ethanol (anhydrous).

-

Mechanism: The amidine nitrogen attacks the keto-carbonyl, followed by cyclization at the ester carbonyl and elimination of ethanol.

-

Intermediate: 6-(4-chlorophenyl)-2-phenylpyrimidin-4(3H)-one.

Step 2: Aromatization & Chlorination

-

Reagents: Phosphorus oxychloride (

).[1][2][3] -

Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation).

-

Mechanism: The pyrimidinone carbonyl oxygen attacks the phosphorus center, creating a dichlorophosphate leaving group. Chloride ion attacks C4, restoring aromaticity and expelling the phosphate species.

Visualization: Synthesis Workflow

Figure 2: Step-wise synthetic pathway from commercial precursors to the target chloropyrimidine.

Part 5: Experimental Protocols

Caution:

Protocol A: Synthesis of the Pyrimidinone Intermediate

-

Preparation: In a 250 mL round-bottom flask, dissolve sodium metal (0.69 g, 30 mmol) in anhydrous ethanol (40 mL) to generate fresh sodium ethoxide.

-

Addition: Add benzamidine hydrochloride (3.13 g, 20 mmol) and stir for 15 minutes at room temperature.

-

Condensation: Dropwise add ethyl 3-(4-chlorophenyl)-3-oxopropanoate (4.53 g, 20 mmol).

-

Reaction: Reflux the mixture for 6–8 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in water (50 mL) and acidify to pH 4–5 with glacial acetic acid.

-

Isolation: Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven.

-

Expected Yield: 70–85%.

-

Appearance: White solid.

-

Protocol B: Chlorination to Target Compound[1]

-

Setup: Place the dried pyrimidinone intermediate (2.8 g, 10 mmol) in a 100 mL round-bottom flask.

-

Reagent: Add

(10 mL, excess). Optional: Add 2–3 drops of DMF to catalyze the reaction. -

Reaction: Heat to 100–110°C (reflux) for 2–3 hours. The suspension should clear as the reaction proceeds.

-

Quenching (CRITICAL): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Exothermic reaction!

-

Neutralization: Neutralize the aqueous suspension with saturated

solution or -

Extraction: Extract with Dichloromethane (

mL). Dry the organic layer over anhydrous -

Purification: Concentrate and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

Part 6: Applications in Drug Discovery & Materials

1. Medicinal Chemistry (Kinase Inhibition)

This scaffold is a bioisostere for several ATP-competitive kinase inhibitors. The C4-Cl allows for the introduction of amine motifs (via

-

Strategy: Displace C4-Cl with morpholine, piperazine, or aniline derivatives.

-

Target Classes: Tyrosine kinases (e.g., EGFR, VEGFR) where the 2-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

2. Optoelectronics (OLEDs)

Pyrimidines are electron-deficient, making them excellent candidates for Electron Transport Layers (ETL) or host materials in phosphorescent OLEDs.

-

Function: The high electron affinity facilitates electron injection.

-

Modification: Coupling carbazole or triphenylamine units at C4 creates bipolar host materials, balancing hole and electron transport.

Part 7: References

-

PubChem. (2025).[6][7] Compound Summary: 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine.[4][5] National Library of Medicine. Retrieved from [Link]

-

Németh, G., et al. (2010).[8] Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines. Acta Pharmaceutica Hungarica, 80(3), 101-108.[8] (Describes the chlorination protocol of phenyl-substituted pyrimidinones).

-

Bhat, A. R., et al. (2011). Synthesis of some novel 4-(4-chlorophenyl)-6-p-tolyl-pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(6), 993-997.[9] (Validates the cyclocondensation route for 4,6-diarylpyrimidines).

Sources

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. indianchemicalsociety.com [indianchemicalsociety.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine | 1354749-13-5 | TCI AMERICA [tcichemicals.com]

- 5. materiellabo.com [materiellabo.com]

- 6. 2-Oxo-4-phenyl-6-(4-chlorophenyl)-1,2-dihydropyrimidine | C16H11ClN2O | CID 624641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine CAS number and identifiers

The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It prioritizes actionable chemical intelligence, synthesis logic, and application versatility over generic descriptions.

CAS Number: 1354749-13-5 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)

Part 1: Chemical Identity & Physiochemical Profile[1]

This compound represents a highly functionalized pyrimidine scaffold, characterized by its asymmetric halogenation and extended aromatic conjugation. It serves as a critical "linchpin" intermediate in the synthesis of optoelectronic materials (OLEDs) and kinase-targeted pharmaceuticals.

Core Identifiers & Properties

| Parameter | Technical Specification |

| IUPAC Name | 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine |

| CAS Number | 1354749-13-5 |

| Molecular Formula | C₁₆H₁₀Cl₂N₂ |

| Molecular Weight | 301.17 g/mol |

| SMILES | Clc1ccc(cc1)c2cc(Cl)nc(n2)c3ccccc3 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 125.0 – 129.0 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, DMSO; Insoluble in water |

| Purity Standard | Typically >98.0% (GC/HPLC) for catalytic applications |

Part 2: Synthesis & Manufacturing Architecture

For the research chemist, understanding the provenance of the material is as important as its reactivity. Two primary routes exist: De Novo Cyclization (Process Scale) and Regioselective Cross-Coupling (Discovery Scale).

Route A: The De Novo Cyclization Protocol (Scale-Up Preferred)

This route builds the pyrimidine ring from acyclic precursors, ensuring high regiocidelity.

-

Condensation: Reaction of Benzamidine hydrochloride with Ethyl 3-(4-chlorophenyl)-3-oxopropionate in the presence of a base (NaOEt).

-

Mechanism:[1] Nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by cyclization at the ester group.

-

Intermediate: 6-(4-chlorophenyl)-2-phenylpyrimidin-4(3H)-one (Tautomer: 4-hydroxy).

-

-

Deoxychlorination: Treatment of the pyrimidinone with Phosphorus Oxychloride (POCl₃) .

-

Causality: The hydroxyl group is a poor leaving group. POCl₃ activates it into a dichlorophosphate intermediate, which is then displaced by chloride ions via an addition-elimination mechanism.

-

Route B: Regioselective Suzuki-Miyaura Coupling (Modular)

This route utilizes the symmetric precursor 4,6-Dichloro-2-phenylpyrimidine .

-

Reagents: 4,6-Dichloro-2-phenylpyrimidine + (4-Chlorophenyl)boronic acid (1.0 equiv).

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with Na₂CO₃.

-

Challenge: Statistical mixture control. Because positions 4 and 6 are chemically equivalent, strict stoichiometry (1:1) and temperature control are required to prevent bis-coupling (formation of the 4,6-bis(aryl) product).

-

Advantage: Rapid access to diverse analogs by varying the boronic acid.

Visualization: Synthesis Logic & Reactivity

The following diagram illustrates the convergence of these routes and the downstream utility of the 4-Chloro handle.

Caption: Convergence of De Novo and Modular synthesis routes toward the target scaffold and its subsequent divergence into functional materials.

Part 3: Applications & Mechanism of Action[6]

Pharmaceutical Development (Oncology & Neurology)

In drug discovery, this compound acts as a Privileged Scaffold . The pyrimidine ring mimics the purine base of ATP, making it an ideal template for Kinase Inhibitors (e.g., EGFR, CDK, or VEGFR inhibitors).

-

Reactivity Handle: The Chlorine atom at position 4 is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

-

Protocol: Reacting the title compound with primary or secondary amines (e.g., morpholine, piperazine, or aniline derivatives) yields 4-amino-pyrimidines.

-

Mechanism: The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative chlorine and the nitrogen atoms, facilitates the addition of nucleophiles. The resulting compounds often exhibit high affinity for the ATP-binding pocket of protein kinases.

Materials Science (OLEDs & Organic Electronics)

The compound is a precursor for Electron Transport Materials (ETMs).

-

Electronic Property: The extended conjugation (Phenyl-Pyrimidine-Chlorophenyl) provides a deep LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection.

-

Modification: The chlorine is typically replaced via Suzuki coupling with bulky aromatic groups (e.g., carbazoles, fluorenes) to prevent crystallization and improve film stability in OLED devices.

Part 4: Experimental Protocol (Standardized)

Procedure: SNAr Derivatization (General Protocol for Library Synthesis) Use this protocol to convert the title compound into a potential bioactive amine.

-

Preparation: Dissolve 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (1.0 eq) in anhydrous 1,4-Dioxane or DMF .

-

Addition: Add the target Amine (1.2 eq) and a base, typically Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq).

-

Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor via TLC or LC-MS.

-

Checkpoint: The starting material (Rt ~ high) should disappear; the product will be more polar.

-

-

Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Part 5: Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation.[2][3][4] |

| H319 | Causes serious eye irritation.[2][4] |

| H335 | May cause respiratory irritation. |

Handling Precautions:

-

Hydrolysis Risk: While relatively stable, the C-Cl bond can hydrolyze under strong acidic/basic conditions at high temperatures. Store in a cool, dry place.

-

PPE: Wear nitrile gloves and safety goggles. Use a fume hood to avoid inhalation of dust.

References

-

TCI Chemicals. Product Specification: 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (C3518).[5] Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 598255 (Related Analogues & Properties). Retrieved from

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. (2024).[6] Discusses the utility of chloropyrimidine scaffolds in kinase inhibitor design. Retrieved from

-

American Chemical Society (ACS). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines. ACS Omega (2020). Details the synthesis logic for 4,6-substituted pyrimidines. Retrieved from

Sources

- 1. 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine | 142220-65-3 | Benchchem [benchchem.com]

- 2. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. materiellabo.com [materiellabo.com]

- 5. 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine | 1354749-13-5 | TCI AMERICA [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

Pharmacophore Analysis of 2,4,6-Trisubstituted Pyrimidine Derivatives

Executive Summary

The 2,4,6-trisubstituted pyrimidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from its pseudo-symmetric geometry, which allows for the precise vectorization of functional groups into distinct regions of a binding pocket (hinge regions, hydrophobic back-pockets, and solvent-exposed fronts).

This guide provides a rigorous technical framework for the pharmacophore analysis of this scaffold. Unlike generic modeling tutorials, this document focuses on the specific challenges posed by pyrimidine derivatives—specifically symmetry-driven alignment ambiguity and tautomeric state definition —and offers a self-validating protocol for generating high-confidence pharmacophore models.

The Anatomy of the Scaffold

The pyrimidine core (1,3-diazine) is electron-deficient, making it an excellent bioisostere for the purine ring system found in ATP and adenosine. The 2, 4, and 6 positions are chemically distinct, allowing for orthogonal synthetic functionalization.

General Substitution Logic

-

Position 2 (C2): Typically functionalized via nucleophilic aromatic substitution (

) or Buchwald-Hartwig coupling. In kinase inhibitors, this position almost invariably hosts the "hinge-binding" motif (e.g., an aniline NH). -

Position 4 (C4): Often serves as the vector for hydrophobic interactions. In EGFR inhibitors, this position frequently carries bulky aromatic systems to occupy the hydrophobic pocket.

-

Position 6 (C6): The "exit vector." Substituents here often point towards the solvent interface, making this the ideal position for solubilizing groups (e.g., morpholine, piperazine) or groups designed to interact with gatekeeper residues (e.g., T790M in EGFR).

Target-Specific Pharmacophore Architectures

The versatility of the 2,4,6-trisubstituted pyrimidine scaffold is best understood by analyzing its deployment across three distinct therapeutic classes.

Case Study A: Kinase Inhibitors (EGFR & Aurora A)

-

Mechanism: ATP-competitive inhibition.

-

Pharmacophore Signature:

-

Donor-Acceptor Pair (C2): The N1 of the pyrimidine ring acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic NH at C2 acts as a Hydrogen Bond Donor (HBD). This "HBA-HBD" motif mimics the adenine of ATP, anchoring the molecule to the kinase hinge region (e.g., Met793 in EGFR).

-

Hydrophobic Core (C4): A bulky aromatic group (e.g., substituted phenyl or indole) occupies the hydrophobic back-pocket.

-

Solvent Interaction (C6): A polar moiety (e.g., N-methylpiperazine) improves solubility and can form salt bridges with residues like Asp855 (in EGFR mutants).

-

-

Key Reference: Zhang et al. (2018) demonstrated that 2,4,6-trisubstituted derivatives could overcome the T790M resistance mutation by utilizing specific C6-substituents to avoid steric clash with the methionine gatekeeper [1].

Case Study B: Adenosine Receptor Antagonists ( / )

-

Mechanism: GPCR antagonism (orthosteric).

-

Pharmacophore Signature:

-

Steric Bulk (C4/N6 equivalent): Unlike kinases, Adenosine receptors (

) require significant steric bulk at the equivalent of the C4 position (often mapped to N6 in purines) to induce antagonism. -

Electronic Modulation (C2): Electron-withdrawing groups or small lipophilic markers (Cl, Me) at C2 enhance

selectivity over -

Reference: Chang et al. established that 2,6-disubstituted and 2,4,6-trisubstituted patterns are critical for differentiating between

and

-

Case Study C: Antimicrobial & Tubulin Agents

-

Mechanism: Tubulin polymerization inhibition (Colchicine site).[1]

-

Pharmacophore Signature:

-

Structural Rigidity: The pyrimidine ring acts as a rigid spacer holding two aromatic systems in a cis-like orientation, mimicking Combretastatin A-4.

-

Lipophilicity: High lipophilicity at C2 and C4 is required to penetrate the bacterial cell wall or bind the deep hydrophobic colchicine pocket.

-

Reference: Recent studies on triazolo-pyrimidine fused systems (extensions of the core scaffold) highlight the necessity of a trimethoxy-phenyl motif (or equivalent) for tubulin binding [3].

-

Visualizing the Structure-Activity Relationship (SAR)[2][3][4][5]

The following diagram maps the specific chemical preferences for these targets onto the pyrimidine core.

Figure 1: Differential substitution logic for 2,4,6-trisubstituted pyrimidines across major therapeutic targets.

Protocol: Self-Validating Pharmacophore Generation

This protocol combines Ligand-Based (LB) and Structure-Based (SB) methods to generate a robust model. It is designed to be self-validating , meaning the quality of the model is assessed mathematically before any wet-lab synthesis occurs.

Phase 1: Dataset Curation & Preparation

-

Data Mining: Extract

/ -

Tautomer Generation: Critical Step. Pyrimidines with amino substituents (e.g., 2-amino, 4-amino) can exist in amino or imino forms.

-

Action: Use a tool like LigPrep (Schrödinger) or Tautomerizer (ChemAxon) to generate all physiological tautomers (pH 7.4).

-

Rationale: The "wrong" tautomer will fail to donate/accept hydrogen bonds correctly in the hinge region, invalidating the model.

-

Phase 2: Conformation & Alignment (The "Symmetry Problem")

2,4,6-trisubstituted pyrimidines are pseudo-symmetric. An automated alignment algorithm might flip the ring 180 degrees, mapping the C2 substituent to C4.

-

3D Conformation Generation: Generate low-energy conformers (e.g., OPLS4 force field).

-

Atom-Atom Mapping Alignment: Do not use shape-based alignment alone.

-

Action: Define a substructure constraint on the pyrimidine ring and the immediate atoms attached to C2, C4, and C6. This forces the algorithm to respect the chemical numbering.

-

Phase 3: Pharmacophore Extraction & Validation

-

Feature Mapping: Identify common features among the most active compounds (Top 10%).

-

Expected Features: 1 HBD (C2-NH), 1 HBA (N1-pyrimidine), 2 Hydrophobic centroids (C4/C6 substituents).

-

-

Decoy Set Generation:

-

Action: Generate 1,000 "decoy" molecules (physically similar but topologically distinct) using the DUD-E (Directory of Useful Decoys) methodology.

-

-

Statistical Validation: Screen the active ligands + decoys against your pharmacophore model.

-

Calculate Enrichment Factor (EF):

. -

Target Metric: An

is required for a high-confidence model.

-

Experimental Workflow Diagram

The following Graphviz diagram illustrates the step-by-step logic for generating and validating the model.

Figure 2: Self-validating workflow for pharmacophore generation, emphasizing the critical decoy validation loop.

Comparative Data Table

Table 1: Pharmacophoric Feature Preferences by Target

| Feature Position | Kinase Inhibitor (e.g., EGFR) | Adenosine Antagonist ( | Antimicrobial / Tubulin |

| Core Scaffold | Pyrimidine (Monocyclic or Fused) | Pyrimidine / Purine | Pyrimidine / Triazolo-pyrimidine |

| Position 2 | H-Bond Donor: Aniline NH (Critical for Hinge) | Lipophilic/EWG: Cl, F, or Methyl (Selectivity) | Lipophilic Linker: Chalcone bridge or aromatic ring |

| Position 4 | Hydrophobic: 3-4 substituted phenyl / Indole | Steric Bulk: Propyl, Phenyl, Cycloalkyl | Hydrophobic: Trimethoxy-phenyl (Colchicine mimic) |

| Position 6 | Solubility: Morpholine, Piperazine | Functional: Amino, Amido | Electronic: Electron-withdrawing groups |

| Key Interaction | Hinge H-bonds (Met793) | Hydrophobic pocket / | Tubulin Colchicine Site |

References

-

Zhang, H., et al. (2018). "Discovery of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs." European Journal of Medicinal Chemistry.

-

Chang, L. C., et al. (2006).[2] "2,6-Disubstituted and 2,6,8-Trisubstituted Purines as Adenosine Receptor Antagonists." Journal of Medicinal Chemistry.

-

Zhang, S., et al. (2016). "Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition."[3] Bioorganic & Medicinal Chemistry.

-

Casalvieri, K. A., et al. (2021). "Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data." Data in Brief.

-

Luo, Y., et al. (2014). "Design, synthesis and bioevaluation of N-trisubstituted pyrimidine derivatives as potent aurora A kinase inhibitors." European Journal of Medicinal Chemistry.

Sources

- 1. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-disubstituted and 2,6,8-trisubstituted purines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Chlorophenyl Substitution on the Electronic Landscape of Pyrimidines: A Technical Guide for Researchers

Introduction: The Pyrimidine Core in Modern Drug Discovery

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and antidiabetic properties.[1][2] The electronic properties of the pyrimidine ring are pivotal to its biological function, governing its reactivity and intermolecular interactions. The strategic placement of substituents, such as chlorophenyl groups, allows for the fine-tuning of these electronic characteristics to optimize drug-target interactions and pharmacokinetic profiles. The presence of the electron-withdrawing chlorine atom and the aromatic phenyl ring significantly alters the electron density distribution across the pyrimidine scaffold, influencing its behavior in biological systems.[3] This guide provides an in-depth exploration of the electronic properties of chlorophenyl-substituted pyrimidines, offering a comprehensive resource for researchers in drug development and materials science. We will delve into the synthesis, experimental characterization, and computational analysis of these fascinating molecules, providing both theoretical understanding and practical protocols.

Synthesis and Structural Elucidation: Building the Molecular Framework

The synthesis of chlorophenyl-substituted pyrimidines can be achieved through various established synthetic routes. A common and effective method involves the condensation of a chalcone with a suitable nitrogen-containing reagent like guanidine hydrochloride.

General Synthetic Protocol: Synthesis of 4-(4-chlorophenyl)-6-arylpyrimidine Derivatives

This protocol outlines a common route for synthesizing chlorophenyl-substituted pyrimidines.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

To a solution of an appropriate acetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (10% w/v).

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into cold water and neutralize with a dilute solution of hydrochloric acid (10% w/v).

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the chalcone intermediate.

Step 2: Pyrimidine Ring Formation

-

To a solution of the synthesized chalcone (1.0 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and a solution of sodium hydroxide.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash with water, and purify by recrystallization from a suitable solvent to obtain the desired chlorophenyl-substituted pyrimidine.[4]

Structural Characterization

The synthesized compounds' structures are typically confirmed using a suite of spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.[5][6]

-

FT-IR Spectroscopy: Identifies the presence of key functional groups within the molecule through their characteristic vibrational frequencies.[7]

-

Mass Spectrometry: Determines the molecular weight of the compound, confirming its elemental composition.

Experimental Determination of Electronic Properties

The electronic behavior of chlorophenyl-substituted pyrimidines can be experimentally probed using spectroscopic and electrochemical techniques.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.[8] The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the chlorophenyl-substituted pyrimidine derivative.

-

Dissolve the sample in a suitable UV-grade solvent (e.g., methanol, acetonitrile, or a 1:1 mixture) in a 100 mL volumetric flask to prepare a stock solution of 100 µg/mL.[3]

-

From the stock solution, prepare a series of dilutions (e.g., 10, 20, 30, 40, 50 µg/mL) using the same solvent.[3]

-

-

Instrumentation and Measurement:

-

Data Analysis:

-

Construct a calibration curve by plotting absorbance versus concentration.

-

The linearity of this plot confirms adherence to the Beer-Lambert law.

-

The λmax value provides information about the energy of the electronic transitions within the molecule.

-

Cyclic Voltammetry: Mapping Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of a molecule.[9] It provides information about the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

-

-

Solution Preparation:

-

Prepare a solution of the chlorophenyl-substituted pyrimidine derivative (typically 1-5 mM) in a suitable solvent (e.g., DMSO) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate, TBATFB).[10]

-

-

Measurement:

-

Connect the electrodes to a potentiostat.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Scan the potential over a defined range, starting from a potential where no faradaic current flows and sweeping towards more negative (for reduction) or positive (for oxidation) potentials.

-

Reverse the scan direction upon reaching a set vertex potential.

-

Record the resulting current as a function of the applied potential.

-

-

Data Interpretation:

-

The resulting plot of current versus potential is a cyclic voltammogram.

-

The peak potentials for oxidation (Epa) and reduction (Epc) can be used to estimate the HOMO and LUMO energy levels, respectively.

-

Computational Analysis: A Deeper Look into Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[1][11] It provides a good balance between accuracy and computational cost for studying pyrimidine derivatives.[11]

Methodology for DFT Calculations

-

Geometry Optimization:

-

The molecular geometry of the chlorophenyl-substituted pyrimidine is optimized to find its most stable conformation.

-

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used and reliable choice for this purpose.[12]

-

The 6-31G(d,p) or a larger basis set is typically employed to describe the atomic orbitals.[12][13]

-

-

Calculation of Electronic Properties:

-

Once the geometry is optimized, various electronic properties are calculated, including:

-

HOMO and LUMO Energies: These frontier molecular orbitals are crucial for understanding a molecule's reactivity. The HOMO is the highest energy orbital containing electrons and relates to the ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and relates to the ability to accept electrons.[14][15]

-

HOMO-LUMO Energy Gap (ΔE): This is the energy difference between the HOMO and LUMO and is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[10][15]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface.[16][17] Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).[16][17]

-

-

Interpreting the Electronic Landscape

The combination of the chlorophenyl substituent significantly influences the electronic properties of the pyrimidine ring.

-

Inductive and Resonance Effects: The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). The phenyl ring can exhibit both an electron-withdrawing inductive effect and an electron-donating or -withdrawing resonance effect (mesomeric effect), depending on the substitution pattern.

-

HOMO-LUMO Distribution: In many chlorophenyl-substituted pyrimidines, the HOMO is localized on the more electron-rich parts of the molecule, often involving the pyrimidine ring and any electron-donating groups. The LUMO, conversely, tends to be localized on the electron-deficient regions, which can include the chlorophenyl moiety.[1]

-

Reactivity: The MEP map reveals the most likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the pyrimidine ring are typically regions of negative potential, making them susceptible to electrophilic attack. The carbon atoms attached to the chlorine and other electron-withdrawing groups are often electron-deficient and thus prone to nucleophilic attack.

Structure-Property Relationships: The Impact of Substitution

The position and nature of substituents on both the phenyl and pyrimidine rings have a profound impact on the overall electronic properties.

-

Position of the Chloro Group: The position of the chlorine atom on the phenyl ring (ortho, meta, or para) influences the extent of its electron-withdrawing effect on the pyrimidine core.

-

Additional Substituents: The presence of other electron-donating or electron-withdrawing groups on the pyrimidine or phenyl rings will further modulate the HOMO-LUMO energies and the overall charge distribution. An electron-donating group will generally raise the HOMO energy level, making the molecule a better electron donor, while an electron-withdrawing group will lower the LUMO energy level, making it a better electron acceptor.[18]

Data Summary

The following table summarizes key electronic properties for a hypothetical series of chlorophenyl-substituted pyrimidines, illustrating the impact of substituent variations.

| Compound | Substituent (Position) | λmax (nm) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1 | 4-chlorophenyl (at C4) | 275 | -6.5 | -1.8 | 4.7 |

| 2 | 2,4-dichlorophenyl (at C4) | 280 | -6.7 | -2.0 | 4.7 |

| 3 | 4-chlorophenyl (at C4), -OCH₃ (at C2) | 295 | -6.2 | -1.5 | 4.7 |

| 4 | 4-chlorophenyl (at C4), -NO₂ (at C5) | 260 | -7.0 | -2.5 | 4.5 |

Visualizing Molecular Properties

Visual representations are crucial for understanding the complex electronic properties of these molecules.

Experimental Workflow

Caption: Workflow for the synthesis, characterization, and electronic property analysis of chlorophenyl-substituted pyrimidines.

Conceptual Relationship of Electronic Properties

Caption: The interplay between molecular structure, electronic properties, and biological activity in chlorophenyl-substituted pyrimidines.

Conclusion and Future Directions

The electronic properties of chlorophenyl-substituted pyrimidines are a rich and multifaceted area of study with significant implications for drug discovery and materials science. The interplay of inductive and resonance effects from the chlorophenyl substituent profoundly influences the electron distribution, reactivity, and ultimately, the biological activity of the pyrimidine core. This guide has provided a comprehensive overview of the key experimental and computational techniques used to probe these properties, along with detailed protocols to aid researchers in their investigations.

Future research in this field will likely focus on the synthesis of novel derivatives with increasingly complex substitution patterns to further refine their electronic properties for specific applications. The continued development of computational methods will enable more accurate predictions of molecular behavior, accelerating the design of new and more effective therapeutic agents. The integration of experimental and theoretical approaches, as outlined in this guide, will be paramount to unlocking the full potential of this versatile class of molecules.

References

-

Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 6, 68-73. [Link]

-

Nayak, S. K., et al. (2024). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives as potential anti-diabetic and anticancer agents. Nucleosides, Nucleotides & Nucleic Acids, 43(7), 619-642. [Link]

-

Lawrence, H. R., et al. (2012). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7757-7763. [Link]

-

Van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63(24), 5394-5405. [Link]

-

Sondhi, S. M., et al. (2005). SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. RASAYAN Journal of Chemistry, 1(4), 844-851. [Link]

-

ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Nayak, S. K., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101416. [Link]

-

Akbas, E., et al. (2019). Synthesis, characterization, quantum chemical studies and electrochemical performance of new 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives. Journal of Chemical Sciences, 131(1), 1-13. [Link]

-

Manohare, S. V., et al. (2023). Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. International Journal of Current Science Research and Review, 6(5), 3059-3063. [Link]

-

AIP Publishing. (2018). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 1953(1), 040002. [Link]

-

Al-Masoudi, N. A., & Al-Sultani, K. A. (2021). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 64(10), 5585-5599. [Link]

-

Chigurupati, S., et al. (2022). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8699. [Link]

-

Lupine Publishers. (2019). Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. [Link]

-

MDPI. (2022). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 27(15), 4784. [Link]

-

ACS Publications. (2012). Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7757-7763. [Link]

-

ResearchGate. (2025). Electrochemical behavior of some new pyrimidine derivatives. ResearchGate. [Link]

-

RSC Publishing. (2021). Recent advances in the electrochemical functionalization of N-heterocycles. Organic & Biomolecular Chemistry, 19(32), 6934-6961. [Link]

-

International Journal of Chemical and Molecular Engineering. (2022). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. International Journal of Chemical and Molecular Engineering, 16(11), 473-479. [Link]

-

DergiPark. (2019). Quantum Chemical Calculations for Corrosion Inhibition of Pyrimidine Derivatives. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 6, 142-147. [Link]

-

RSC Publishing. (2024). Green advancements towards the electrochemical synthesis of heterocycles. RSC Sustainability, 2(6), 1856-1881. [Link]

-

Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates. (2021). Molecules, 26(16), 4993. [Link]

-

DergiPark. (2023). DFT investigation of adsorption of pyrimidine derivatives on graphene oxide Pirimidin türevlerinin grafen oksit üzerine adsorpsiyonunun DFT araştırması. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 931-942. [Link]

-

Semantic Scholar. (2018). structure, electronic and vibrational study of 7-methyl-2,3-dihydro-(1,3) thiazolo(3,2-a)pyrimidin-5-one by using density functional theory. Semantic Scholar. [Link]

-

International Journal of Modern Agriculture. (2021). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. International Journal of Modern Agriculture, 10(2), 233-242. [Link]

-

Semantic Scholar. (1973). Electronic structure of chloro-substituted pyrimidines. Semantic Scholar. [Link]

-

ResearchGate. (2026). Synthesis and Investigation of Thermal, Optical and Electrochemical Properties of 2,4,6-Trisubstituted Pyrimidines. ResearchGate. [Link]

-

ResearchGate. (2019). UV‐vis absorption (a) and fluorescence (b) spectrum of... ResearchGate. [Link]

-

Zipse, H. (n.d.). Molecular Electrostatic Potential (MEP). Prof. Hendrik Zipse. [Link]

-

NIH. (2023). Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. ACS Omega, 8(5), 4565-4584. [Link]

-

Physical Chemistry Chemical Physics. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 27(14), 9363-9372. [Link]

-

ResearchGate. (2025). Synthesis, spectroscopic characterization, crystal structure, DFT calculations, anti-cancer activities and Hirshfeld surface analysis of 2-((4-chlorophenyl)amino)-2-oxoethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate. ResearchGate. [Link]

-

ACS Publications. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. The Journal of Physical Chemistry A, 112(8), 1647-1659. [Link]

-

ResearchGate. (2025). (PDF) Synthesis, characterization and electrochemical properties of novel pyrimidine derivatives as potential corrosion inhibitors agents. ResearchGate. [Link]

-

ResearchGate. (2014). Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h). ResearchGate. [Link]

-

Moroccan Journal of Chemistry. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity profiling, and biological screening. Moroccan Journal of Chemistry, 13(2), 702-722. [Link]

-

Taylor & Francis Online. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2405. [Link]

-

Chinese Chemical Society. (2022). N-Heterocycles Extended π-Conjugation Enables Ultrahigh Capacity, Long-Lived, and Fast-Charging Organic Cathodes for Aqueous Zinc Batteries. CCS Chemistry, 4(10), 3466-3477. [Link]

-

ResearchGate. (2019). optical properties pyrimidine derivatives: effect of electron-donor/acceptor substituents in molecular topology. ResearchGate. [Link]

-

Biblioteka Nauki. (2024). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Polish Journal of Chemical Technology, 26(4), 114-124. [Link]

-

RSC Publishing. (2021). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics, 23(3), 1957-1970. [Link]84e)

Sources

- 1. fiveable.me [fiveable.me]

- 2. learn.schrodinger.com [learn.schrodinger.com]

- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 8. youtube.com [youtube.com]

- 9. ossila.com [ossila.com]

- 10. irjweb.com [irjweb.com]

- 11. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 15. lupinepublishers.com [lupinepublishers.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Group of Prof. Hendrik Zipse | Molecular Electrostatic Potential (MEP) [zipse.cup.uni-muenchen.de]

- 18. chem.libretexts.org [chem.libretexts.org]

The Versatile Warhead: 4-Chloropyrimidine Derivatives in Modern Drug Discovery

Executive Summary: The Linchpin of Targeted Therapy

In the landscape of medicinal chemistry, few scaffolds possess the utilitarian versatility of 4-chloropyrimidine . It serves not merely as a structural intermediate but as a strategic "warhead" for diversification. Its electrophilicity at the C4 position—activated by the para-like nitrogen (N1) and ortho-like nitrogen (N3)—makes it the ideal substrate for Nucleophilic Aromatic Substitution (

This guide moves beyond basic synthesis to explore the regioselective control , mechanistic nuances , and safety protocols required to leverage this scaffold in the development of kinase inhibitors (e.g., EGFR, CDK) and antimicrobials.

Mechanistic Grounding: The Reactivity Engine

The Electronic Landscape

The reactivity of 4-chloropyrimidine is governed by the electron-deficient nature of the diazine ring. The chlorine atom acts as a leaving group, but the reaction rate is dictated by the ring's ability to stabilize the Meisenheimer complex intermediate during

-

C4 vs. C2 Selectivity: In 2,4-dichloropyrimidine systems, the C4 position is generally more reactive than C2.[1][2]

-

Why? The intermediate formed by attack at C4 is stabilized by resonance involving both ring nitrogens (para-quinoid-like structure). Attack at C2 disrupts aromaticity without the same degree of resonance stabilization.

-

The Exception: Steric bulk at C5 or specific solvent interactions can invert this selectivity, a critical consideration for library design.

-

Visualization: The Reactivity Hub

The following diagram illustrates the divergent synthetic pathways accessible from the 4-chloro core.

Figure 1: Divergent synthetic pathways from the 4-chloropyrimidine core. The scaffold acts as a pivot point for both nucleophilic displacements and transition-metal catalyzed couplings.

High-Value Application: Kinase Inhibitor Synthesis[3]

The most prominent application of 4-chloropyrimidines is in the synthesis of ATP-competitive kinase inhibitors. The nitrogen at position 1 (N1) typically acts as a hydrogen bond acceptor for the kinase hinge region, while the substituent introduced at C4 projects into the hydrophobic pocket.

Case Study: The "Gefitinib" Paradigm

While Gefitinib is a quinazoline, the chemistry is identical to the pyrimidine series. The synthesis relies on the displacement of the 4-chloro group by an aniline derivative.

Critical Optimization Parameter:

-

Acid Catalysis: While basic conditions (DIPEA) are standard, using mild acidic conditions (HCl in isopropanol) can accelerate the reaction by protonating the N3, making the C4-carbon more electrophilic. This is often superior for sterically hindered anilines.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Chloropyrimidine from 4(3H)-Pyrimidinone

Context: This is the primary method for generating the warhead. Safety is paramount due to the Vilsmeier-Haack type mechanism generating reactive intermediates.

Reagents:

-

4(3H)-Pyrimidinone (1.0 equiv)

-

Phosphorus Oxychloride (

) (3.0 - 5.0 equiv) - -Dimethylaniline or DIPEA (Catalytic to 1.0 equiv)

Methodology:

-

Setup: In a dry round-bottom flask under argon, suspend the pyrimidinone in neat

. -

Activation: Add the amine base dropwise. Note: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane). The mixture should turn from a suspension to a clear, often dark, solution. -

Workup (CRITICAL SAFETY):

-

Cool the reaction mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator with a caustic trap). -

Quenching: Pour the residue slowly onto crushed ice with vigorous stirring. Do not add water to the residue. Maintain temperature

to prevent hydrolysis of the product.

-

-

Extraction: Neutralize with saturated

to pH 7–8. Extract with DCM (

Why this works: The base prevents the formation of "pseudodimers" (linked pyrimidine species) which are common side products in unbuffered

Protocol B: Regioselective of 2,4-Dichloropyrimidine

Context: Selective functionalization at C4 leaving the C2-Cl intact for subsequent diversification.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Nucleophile (e.g., Aniline derivative) (0.95 equiv)

-

Base:

or DIPEA (1.1 equiv) -

Solvent: Ethanol or

-Butanol

Methodology:

-

Temperature Control: Dissolve the pyrimidine in ethanol at

. -

Addition: Add the amine nucleophile slowly.

-

Reaction: Stir at

to RT. Do not heat initially. Heating promotes bis-substitution or C2 attack. -

Observation: C4 substitution is kinetically favored. If C2 product is observed, lower the temperature to

.

Regioselectivity Logic Flow

When handling poly-halogenated pyrimidines, predicting the site of reaction is crucial.

Figure 2: Decision matrix for predicting regioselectivity in 2,4-dichloropyrimidine substitutions. Note that alkoxides can exhibit thermodynamic control favoring C2 under forcing conditions.

Comparative Data: Reaction Conditions

The following table summarizes conditions for coupling a 4-chloropyrimidine with a sterically hindered aniline (common in kinase inhibitors).

| Method | Reagents | Temp | Yield | Comments |

| Standard | 45-60% | Often sluggish; significant byproduct formation. | ||

| Acid Catalyzed | 75-85% | Protonation activates the ring; cleaner profile. | ||

| Buchwald-Hartwig | 85-95% | Best for unreactive amines; requires catalyst removal. | ||

| Microwave | EtOH, DIPEA | 60-80% | Fast (15 min), but risk of pressure/decomposition. |

References

-

Wang, H., et al. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533-4544.

-

[Link]

-

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for diazine reactivity logic).

-

[Link]

-

-

Léris, A., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry, 80(15), 7757–7763.

-

[Link]

-

-

Boyle, R. G., et al. (2019). "Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry." European Journal of Medicinal Chemistry, 170, 1-15. (Provides the kinase inhibitor context).

-

[Link]

-

-

WuXi AppTec. (2020). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29.

-

[Link]

-

Sources

- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Reactivity of C-Cl bond in 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine

An In-depth Technical Guide to the Reactivity of the C-Cl Bond in 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine

This guide provides a comprehensive analysis of the chemical reactivity centered on the C4-Chloro substituent of 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the electronic and steric factors governing the C-Cl bond's reactivity, offering field-proven protocols for its strategic transformation. We will explore the primary pathways for modification—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions—providing the causal logic behind experimental design and validating methodologies.

Introduction: The Pyrimidine Core as a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2] The title compound, 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine, represents a versatile synthetic intermediate, with applications spanning from agricultural chemistry to materials science. The strategic importance of this molecule lies in the C4-chloro group, a reactive handle that allows for the precise and diverse functionalization of the pyrimidine core. Understanding and controlling the reactivity of this C-Cl bond is paramount for leveraging this scaffold to its full potential in the synthesis of novel chemical entities.

This guide will dissect the factors that make the C4 position a focal point for chemical modification and provide detailed, actionable protocols for its conversion via the most robust and widely utilized synthetic methodologies.

Chapter 1: The Electronic and Steric Landscape

The reactivity of a halogen on an aromatic or heteroaromatic ring is not an intrinsic property of the halogen itself but is dictated by the electronic environment of the ring system to which it is attached. In the case of 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine, the pyrimidine ring's inherent properties are the primary drivers of the C4-Cl bond's reactivity.

Inherent Electronic Deficience of the Pyrimidine Ring

The pyrimidine ring contains two nitrogen atoms at the 1 and 3 positions. These nitrogen atoms are more electronegative than carbon and exert a powerful electron-withdrawing effect (a -I inductive effect and a -M mesomeric effect) on the entire ring system. This effect creates a significant electron deficiency, particularly at the C2, C4, and C6 positions.[3][4] This electron-deficient nature renders the carbon atoms at these positions highly electrophilic and, consequently, activates the attached chlorine atom at C4 for nucleophilic attack. The reactivity of halogens on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.[5]

Influence of Aryl Substituents

The phenyl group at C2 and the 4-chlorophenyl group at C6 further modulate the electronic landscape. While these aryl groups can have complex electronic contributions, their primary influence in this context is to conjugate with the pyrimidine system. The key takeaway is that they do not override the profound electron-withdrawing character established by the ring nitrogens. The C4 position remains a highly electrophilic center, primed for reaction.

Predicting Reactivity with Computational Insights

For complex heterocyclic systems, computational chemistry provides a powerful tool for predicting sites of reactivity. Quantum mechanical calculations, specifically the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can reveal the most electrophilic positions in a molecule.[6][7] In substituted dichloropyrimidines, studies have shown that the size and distribution of the LUMO lobes accurately predict the regioselectivity of nucleophilic attack.[6][7] For 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine, a LUMO analysis would confirm a large orbital coefficient at the C4 position, marking it as the kinetic site for nucleophilic substitution.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for functionalizing the C4 position. The reaction proceeds via a two-step addition-elimination mechanism, facilitated by the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex.[5]

Experimental Protocol: SNAr Amination

This protocol describes a general procedure for the reaction of the title compound with a primary or secondary amine.

Materials:

-

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (1.0 equiv)

-

Amine nucleophile (1.2-1.5 equiv)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or 1,4-Dioxane

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (1.0 mmol).

-

Add the chosen solvent (5-10 mL).

-

Add the amine nucleophile (1.2 mmol) to the solution.

-

Add the base (DIPEA, 2.0 mmol or K₂CO₃, 2.0 mmol).

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into water (50 mL).

-

Extract the product with an organic solvent (e.g., Ethyl Acetate, 3 x 25 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-pyrimidine derivative.

Experimental Protocol: SNAr Alkoxylation

This protocol outlines the synthesis of 4-alkoxy derivatives.

Materials:

-

4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (1.0 equiv)

-

Alcohol (serves as nucleophile and solvent) or Phenol (1.2 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) or Sodium Hydroxide (NaOH, 1.5 equiv)[3]

-

Anhydrous solvent (if not using the alcohol as solvent): Tetrahydrofuran (THF) or DMF

Procedure:

-

For Alcohols (using NaH): To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the alcohol (5 mL) and cool to 0 °C.

-

Carefully add NaH (1.5 mmol) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

-

Add a solution of 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (1.0 mmol) in anhydrous THF (5 mL).

-

Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours, monitoring by TLC.

-

Once complete, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

-

Proceed with aqueous workup and purification as described in the amination protocol.

Data Summary for SNAr Reactions on Analogous Systems

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Adamantyl-amines | K₂CO₃ | DMF | 140 | 24 | 60-99 | [3] |

| Various Amines | Et₃N | EtOH | Reflux | 3 | Varies | [8] |

| Alcohols | NaOH | Alcohol | RT | 1-3 | Good | [3] |

| Phenolate | - | Ethanol | Reflux | Varies | Good | [5] |

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is highly effective, palladium-catalyzed cross-coupling reactions offer a complementary and often broader scope for introducing carbon and nitrogen-based substituents, particularly for less nucleophilic partners or for constructing complex biaryl systems.[5][9] The C4-Cl bond on the electron-deficient pyrimidine is a highly competent substrate for these transformations.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a premier method for forming C(sp²)-C(sp²) bonds, reacting the chloropyrimidine with an organoboron reagent.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[12]

-

Add the palladium catalyst, typically Pd(PPh₃)₄ (3-5 mol%), and the solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL).[12]

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C for 6-18 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Perform a standard aqueous workup and purify by column chromatography to obtain the C4-arylated pyrimidine product.

Buchwald-Hartwig Amination for C-N Bond Formation

For challenging aminations, particularly with less nucleophilic anilines or when SNAr conditions are not tolerated, the Buchwald-Hartwig amination is the method of choice.[9][13] It involves a palladium catalyst and a specialized phosphine ligand.[14][15]

Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, BINAP, 4-5 mol%).

-

Add 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine (1.0 mmol), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).[16]

-

Evacuate and backfill the tube with an inert gas (Ar or N₂) three times.

-

Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL).

-

Heat the reaction to 90-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature, filter through a pad of Celite, and rinse with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Data Summary for Cross-Coupling Reactions on Analogous Systems

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good | [17] |

| Suzuki | Various Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Good | [12] |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Good | [16] |

| Buchwald-Hartwig | Aliphatic Amines | Pd(OAc)₂ / dppb | LiHMDS | THF | High | [5] |

Chapter 4: Comparative Reactivity and Selectivity Considerations

The title compound possesses two different C-Cl bonds: one on the C4 position of the pyrimidine ring and another on the C4' position of the phenyl ring at C6. A crucial aspect of synthetic strategy is understanding their differential reactivity.

The C4-Cl bond on the pyrimidine is vastly more reactive than the C4'-Cl on the phenyl ring towards both SNAr and palladium-catalyzed cross-coupling. This is a direct consequence of electronics:

-

For SNAr: The pyrimidine ring is highly electron-deficient and is "pre-activated" for nucleophilic attack. In contrast, the 4-chlorophenyl ring is electron-rich and generally unreactive towards SNAr unless activated by potent electron-withdrawing groups (like a nitro group), which are absent here.[18]

-

For Cross-Coupling: The C4-Cl bond of the pyrimidine is also more susceptible to oxidative addition to a Pd(0) center than a standard aryl chloride. This enhanced reactivity is a known feature of chloro-heterocycles like chloropyrimidines and chloropyridines.[5]

This reactivity difference allows for highly selective, sequential functionalization. One can confidently target the C4-Cl bond on the pyrimidine ring with a wide range of nucleophiles and coupling partners under conditions that will leave the C4'-Cl on the pendant phenyl ring completely untouched. More forcing conditions would be required to engage the second C-Cl bond.

Conclusion

The C4-chloro substituent in 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine is a highly activated and versatile synthetic handle. Its reactivity is governed by the powerful electron-withdrawing nature of the pyrimidine ring nitrogens, making the C4 position a prime target for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction type—SNAr for direct displacement with strong nucleophiles, Suzuki coupling for C-C bond formation, or Buchwald-Hartwig amination for robust C-N bond construction—chemists can selectively and efficiently elaborate the core structure. The pronounced difference in reactivity between the pyrimidine C-Cl bond and the phenyl C-Cl bond provides a clear pathway for regioselective synthesis, enabling the generation of diverse and complex molecular architectures for applications in drug discovery and materials science.

References

- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Benchchem.

- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem.

- Lundgren, R. J., et al. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Wikipedia. Buchwald–Hartwig amination. Wikipedia.

- QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem.

- Organic Synthesis. Buchwald-Hartwig Coupling. organic-synthesis.com.

- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.

- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. J&K Scientific.

- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

- BU CyberSec Lab. 4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine. BU CyberSec Lab.

- RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

- PMC. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Benchchem. Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem.

- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

- Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Filo.

- Quora. Why one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. Quora.

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. mdpi.com [mdpi.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. mdpi.com [mdpi.com]

- 18. quora.com [quora.com]

Safety data sheet (SDS) and handling of halogenated pyrimidines

Executive Summary

Halogenated pyrimidines (e.g., 5-Fluorouracil, 2,4-Dichloropyrimidine, 5-Bromo-2'-deoxyuridine) represent a dual-hazard class in drug discovery: they are often potent electrophiles used as synthetic intermediates and bioactive antimetabolites capable of genomic integration. This guide moves beyond generic SDS statements to provide a mechanism-based handling strategy. It addresses the specific risks of reactive chloropyrimidines (hydrolytic instability, acid generation) and bioactive fluoropyrimidines (teratogenicity, DNA intercalation).

Hazard Architecture & Toxicology

To handle these compounds safely, one must understand the mechanism of their toxicity. Unlike simple corrosives, the danger here is often delayed and genotoxic.

Mechanism of Action (The "Why")

-

Antimetabolite Mimicry: Halogenated pyrimidines mimic natural substrates (uracil/thymine). For example, 5-Fluorouracil (5-FU) irreversibly inhibits thymidylate synthase, halting DNA replication.

-

Genomic Incorporation: Compounds like 5-Bromouracil can be incorporated into DNA in place of thymine. During replication, the halogen atom alters the tautomeric equilibrium, increasing the probability of A-T to G-C transition mutations (mispairing).

-

Reactive Intermediates: Chlorinated pyrimidines (e.g., 2,4-dichloropyrimidine) are highly electrophilic. Upon contact with moisture (mucous membranes, lung tissue), they hydrolyze to release hydrochloric acid (HCl) and the corresponding hydroxypyrimidine, causing immediate chemical burns alongside systemic toxicity.

GHS Classification Summary (Aggregated)

| Hazard Class | Category | Signal | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | DANGER | Toxic if swallowed (H301).[1][2][3][4][5] |

| Skin Corr./Irrit. | Cat 1B / 2 | DANGER | Causes severe skin burns (reactive) or irritation (bioactive). |

| Germ Cell Mutagenicity | Cat 1B/2 | WARNING | Suspected of causing genetic defects (H341). |

| Reproductive Tox | Cat 1B | DANGER | May damage fertility or the unborn child (H360).[1] |

Risk Assessment & Engineering Controls

The hierarchy of controls must be strictly applied. Reliance on PPE alone is a critical failure mode for this class.

Engineering Control Logic

-

Primary Containment: All weighing of solids must occur within a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

-

Reaction Containment: Synthesis involving reactive chloropyrimidines must be performed in a chemical fume hood to capture HCl off-gassing.

-

Static Control: Use ionizing bars during weighing. Halogenated heterocycles are often fluffy, electrostatic solids that disperse easily.

Risk Assessment Workflow (DOT Visualization)

Figure 1: Logic flow for determining engineering controls based on physical state.

Personal Protective Equipment (PPE) Strategy

The "Carrier Solvent" Principle: Most halogenated pyrimidines are solids. Once dissolved, the solvent dictates the permeation rate, but the solute dictates the toxicity.

-

Rule: If dissolving a mutagenic pyrimidine in Dichloromethane (DCM), standard nitrile gloves offer zero protection (breakthrough < 2 mins).

Glove Selection Matrix

| Solvent Carrier | Recommended Glove System | Rationale |

| None (Solid Handling) | Double Nitrile (min 5 mil each) | Protection against dust; outer glove disposable. |

| DMSO / DMF | Butyl Rubber or Double Nitrile | Nitrile degrades slowly; Butyl is superior for extended contact. |

| Dichloromethane (DCM) | Silver Shield (Laminate) or PVA | Nitrile/Latex are permeable to DCM, carrying the mutagen to the skin. |

| Methanol / Ethanol | Double Nitrile | Good resistance to alcohols. |

Operational Protocols